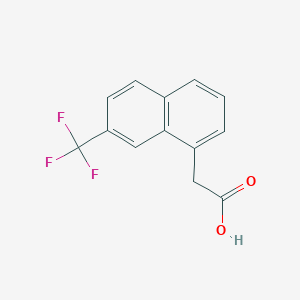
6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a fluorine atom at the 6th position and a piperidinyl group at the 3rd position, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, often using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atom and piperidinyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of fluorine.
6-Methyl-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of fluorine.
6-Bromo-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can significantly influence its chemical reactivity and biological activity. Fluorine is known for its ability to enhance the metabolic stability and lipophilicity of compounds, which can lead to improved pharmacokinetic properties.
Eigenschaften
Molekularformel |
C13H14FN3O2 |
|---|---|
Molekulargewicht |
263.27 g/mol |
IUPAC-Name |
6-fluoro-3-piperidin-4-yl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C13H14FN3O2/c14-8-1-2-11-10(7-8)12(18)17(13(19)16-11)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2,(H,16,19) |
InChI-Schlüssel |
MFOVGFDRKKSKGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858271.png)
![2-(4-Fluorophenyl)furo[2,3-B]quinoxaline](/img/structure/B11858275.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B11858285.png)


![Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11858305.png)
![2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11858324.png)
![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)



